Histidine

Catalog No.
S529971
CAS No.
71-00-1
M.F
C6H9N3O2
M. Wt
155.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Histidine

CAS Number

71-00-1

Product Name

Histidine

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1

InChI Key

HNDVDQJCIGZPNO-YFKPBYRVSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)N

Solubility

45600 mg/L (at 25 °C)
0.29 M
Insol in common neutral solvents except water
Insoluble in ethyl ether, acetone; slightly soluble in ethanol
In water, 4.56X10+4 mg/l @ 25 °C
45.6 mg/mL
Soluble in water; Insoluble in ether
Slightly soluble (in ethanol)

Synonyms

Histidine, Histidine, L isomer, Histidine, L-isomer, L-Histidine, L-isomer Histidine

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)[O-])[NH3+]

Description

The exact mass of the compound Histidine is 155.0695 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 45600 mg/l (at 25 °c)0.29 minsol in common neutral solvents except waterinsoluble in ethyl ether, acetone; slightly soluble in ethanolin water, 4.56x10+4 mg/l @ 25 °c45.6 mg/mlsoluble in water; insoluble in etherslightly soluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic. It belongs to the ontological category of polar amino acid zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid
White crystals or crystalline powder; odourless

Color/Form

Needles or plates
COLORLESS

XLogP3

-2.6

Exact Mass

155.0695

LogP

-3.32
-3.32 (LogP)
log Kow= -3.32
-3.32

Appearance

Solid powder

Melting Point

287 dec °C
287 °C (decomp)
287°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4QD397987E

GHS Hazard Statements

Aggregated GHS information provided by 332 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 126 of 332 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 206 of 332 companies with hazard statement code(s):;
H302+H332 (74.76%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (25.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The actions of supplemental L-histidine are entirely unclear. It may have some immunomodulatory as well as antioxidant activity. L-histidine may be indicated for use in some with rheumatoid arthritis. It is not indicated for treatment of anemia or uremia or for lowering serum cholesterol.
Parenteral nutrition
Supplementation of amino-acids where parenteral nutrition is required.

Pharmacology

Is found abundantly in hemoglobin; has been used in the treatment of rheumatoid arthritis, allergic diseases, ulcers and anemia. A deficiency can cause poor hearing.
Histidine is a semi-essential amino acid (children should obtain it from food) needed in humans for growth and tissue repair, Histidine is important for maintenance of myelin sheaths that protect nerve cells and is metabolized to the neurotransmitter histamine. Histamines play many roles in immunity, gastric secretion, and sexual functions. Histidine is also required for blood cell manufacture and protects tissues against damage caused by radiation and heavy metals. (NCI04)

Mechanism of Action

Since the actions of supplemental L-histidine are unclear, any postulated mechanism is entirely speculative. However, some facts are known about L-histidine and some of its metabolites, such as histamine and trans-urocanic acid, which suggest that supplemental L-histidine may one day be shown to have immunomodulatory and/or antioxidant activities. Low free histidine has been found in the serum of some rheumatoid arthritis patients. Serum concentrations of other amino acids have been found to be normal in these patients. L-histidine is an excellent chelating agent for such metals as copper, iron and zinc. Copper and iron participate in a reaction (Fenton reaction) that generates potent reactive oxygen species that could be destructive to tissues, including joints.
L-histidine is the obligate precursor of histamine, which is produced via the decarboxylation of the amino acid. In experimental animals, tissue histamine levels increase as the amount of dietary L-histidine increases. It is likely that this would be the case in humans as well. Histamine is known to possess immunomodulatory and antioxidant activity. Suppressor T cells have H2 receptors, and histamine activates them. Promotion of suppressor T cell activity could be beneficial in rheumatoid arthritis. Further, histamine has been shown to down-regulate the production of reactive oxygen species in phagocytic cells, such as monocytes, by binding to the H2 receptors on these cells. Decreased reactive oxygen species production by phagocytes could play antioxidant, anti-inflammatory and immunomodulatory roles in such diseases as rheumatoid arthritis.
This latter mechanism is the rationale for the use of histamine itself in several clinical trials studying histamine for the treatment of certain types of cancer and viral diseases. In these trials, down-regulation by histamine of reactive oxygen species formation appears to inhibit the suppression of natural killer (NK) cells and cytotoxic T lymphocytes, allowing these cells to be more effective in attacking cancer cells and virally infected cells.

Pictograms

Irritant

Irritant

Other CAS

71-00-1

Associated Chemicals

Histidine (d);351-50-8
Histidine (dl);4998-57-6

Wikipedia

Histidine

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antistatic; Humectant; Skin conditioning

Methods of Manufacturing

ISOLATED FROM BLOOD CORPUSCLES BY METHOD OF ELECTRICAL TRANSPORT... BY PRECIPITATION WITH MERCURIC CHLORIDE... CONVENIENT LAB PROCEDURES: FOSTER, SHEMIN, ORG SYN COLL VOL II, 330 (1943). SYNTHESIS BY CONDENSING 4-CHLOROMETHYLGLYOXALINE WITH ETHYLCHLOROMALONATE: PYMAN, J CHEM SOC 99, 668, 1386 (1911)...
...BY CONDENSING GLYOXALINE FORMALDEHYDE WITH HIPPURIC ACID: PYMAN, J CHEM SOC 109, 186 (1916).
From blood corpuscles, organic synthesis

General Manufacturing Information

L-Histidine: ACTIVE

Analytic Laboratory Methods

A SIMPLE & RAPID METHOD FOR SIMULTANEOUS DETERMINATION OF HISTAMINE & HISTIDINE IN FISH SAMPLES IS DESCRIBED. THE METHOD ENTAILS PAPER CHROMATOGRAPHY & IS SENSITIVE FROM 0.5 MUG TO AT LEAST 30 MUG.
MICROBIOLOGICAL ASSAY METHODS FOR HISTIDINE IN MATERIALS CONTAINING FREE FORM IN ABSENCE OF APPRECIABLE AMT OF PROTEIN.
CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASE. CO2 PRODUCED BY THESE ENZYMES CAN BE MEASURED MANOMETRICALLY. CO2 PRODUCED DURING DECARBOXYLATION OF L-HISTIDINE TO YIELD HISTAMINE IS DETERMINED IN A WARBURG MANOMETER & IS A MEASURE OF THE AMINO ACID CONTENT IN THE SAMPLE.

Clinical Laboratory Methods

L-HISTIDINE IS DETERMINED IN PLASMA & URINE BY COLORIMETRIC METHOD WITH FLUORODINITROBENZENE WHICH IS SUBSEQUENTLY DETERMINED SPECTROPHOTOMETRICALLY AT 400 NM.

Interactions

WARFARIN ALONE AT 5 MG/KG OF BAIT KILLED 37% OF ROOF RATS, BUT WHEN IN COMBINATION WITH L-HISTIDINE (40 MG/KG BAIT), ACTIVATED CLAY, CHARCOAL, & CARBON (10 G/KG BAIT) IT CAUSED, RESPECTIVELY, 100, 88, 75, & 63% MORTALITY OF RATS.

Dates

Modify: 2023-08-15
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